molecular formula C11H22ClNO2 B2772545 2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride CAS No. 66024-98-4

2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride

Cat. No.: B2772545
CAS No.: 66024-98-4
M. Wt: 235.75
InChI Key: GCLASFWNWNBQRL-UHFFFAOYSA-N
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Description

2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride is a chemical compound with a molecular formula of C11H21NO2·HCl It is known for its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexyl ring is replaced by a dimethylamino group.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a carboxylation reaction, where a carboxyl group is introduced to the cyclohexyl ring.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution Reagents: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(Methylamino)methyl]cyclohexyl}acetic acid hydrochloride: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-{1-[(Ethylamino)methyl]cyclohexyl}acetic acid hydrochloride: Similar structure but with an ethylamino group instead of a dimethylamino group.

    2-{1-[(Propylamino)methyl]cyclohexyl}acetic acid hydrochloride: Similar structure but with a propylamino group instead of a dimethylamino group.

Uniqueness

2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride is unique due to its specific combination of a cyclohexyl ring, dimethylamino group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[1-[(dimethylamino)methyl]cyclohexyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-12(2)9-11(8-10(13)14)6-4-3-5-7-11;/h3-9H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLASFWNWNBQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCCC1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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